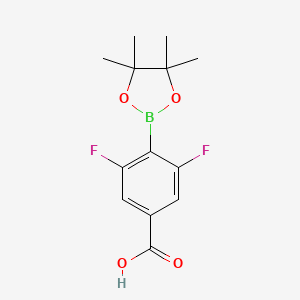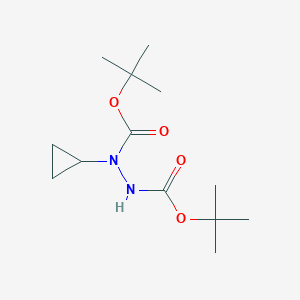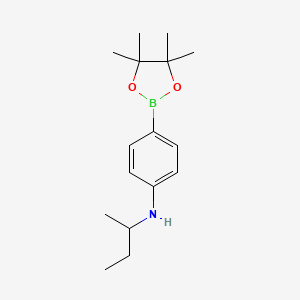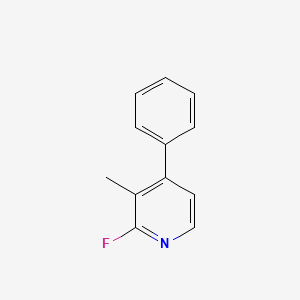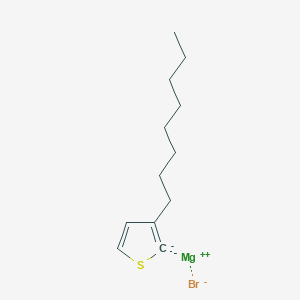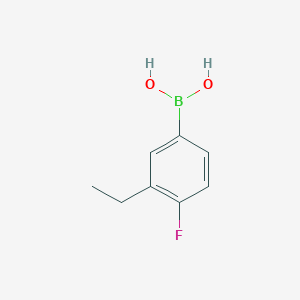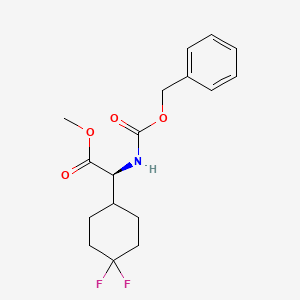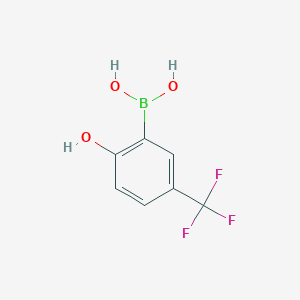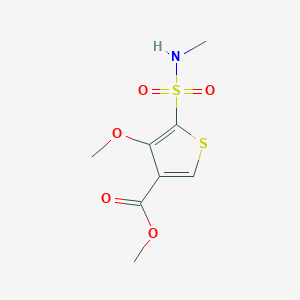
4-Methoxy-5-methylsulfamoyl-thiophene-3-carboxylic acid methyl ester, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-5-methylsulfamoyl-thiophene-3-carboxylic acid methyl ester, 95% (4-MMS-T-3-CAME-95) is a small organic molecule that has been studied for its potential applications in synthetic organic chemistry, medicinal chemistry, and biochemistry. 4-MMS-T-3-CAME-95 is a member of the thiophene family and is composed of a sulfur-containing five-membered ring with a methyl ester group attached. It is a relatively stable and non-toxic molecule, with a boiling point of 110 °C and a melting point of 75 °C.
Wirkmechanismus
The mechanism of action of 4-MMS-T-3-CAME-95 is not fully understood. However, it is known that the molecule can undergo a variety of chemical reactions, including condensation reactions, deprotonation reactions, and nucleophilic substitution reactions. Additionally, it is known to form a variety of complexes with other molecules, including proteins, carbohydrates, and lipids. These complexes are thought to be involved in the biological activity of the molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-MMS-T-3-CAME-95 are not fully understood. However, it is known to be relatively non-toxic, with a low oral toxicity and no significant acute or chronic toxicity. Additionally, it has been studied for its potential anti-inflammatory, anti-cancer, and anti-bacterial activities.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-MMS-T-3-CAME-95 in laboratory experiments is its relative stability and non-toxicity. Additionally, it is relatively inexpensive and easy to synthesize, making it an attractive option for laboratory use. However, it is important to note that the molecule is relatively small and can be difficult to purify, making it difficult to obtain pure samples for use in experiments.
Zukünftige Richtungen
The potential applications of 4-MMS-T-3-CAME-95 are still being explored. Possible future directions for research include further investigation into the biochemical and physiological effects of the molecule, as well as its potential applications in synthetic organic chemistry, medicinal chemistry, and biochemistry. Additionally, further research into the mechanism of action of the molecule could lead to the development of new compounds with potential medicinal applications. Finally, further investigation into the synthesis and purification of the molecule could lead to improved methods for producing pure samples for use in laboratory experiments.
Synthesemethoden
The synthesis of 4-MMS-T-3-CAME-95 is relatively straightforward. It is typically synthesized through a condensation reaction between 4-methoxy-5-methylthiophene-3-carboxylic acid and methyl ester. The reaction is typically carried out in a two-step process, with the first step involving the reaction of the acid with the methyl ester to form the corresponding methyl ester salt, and the second step involving the deprotonation of the salt to form the desired product. The reaction typically yields between 90-95% of the desired product, and can be further purified if necessary.
Wissenschaftliche Forschungsanwendungen
4-MMS-T-3-CAME-95 has been studied for its potential applications in synthetic organic chemistry, medicinal chemistry, and biochemistry. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It has also been used as a starting material in the synthesis of a variety of heterocyclic compounds, such as thiophene derivatives, thiazoles, and thiophene-containing polymers. Additionally, it has been used in the synthesis of a variety of compounds with potential medicinal applications, such as anti-inflammatory agents, anti-cancer agents, and anti-bacterial agents.
Eigenschaften
IUPAC Name |
methyl 4-methoxy-5-(methylsulfamoyl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO5S2/c1-9-16(11,12)8-6(13-2)5(4-15-8)7(10)14-3/h4,9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNQJUAAVLFXMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C(=CS1)C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-5-methylsulfamoyl-thiophene-3-carboxylic acid methyl ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

